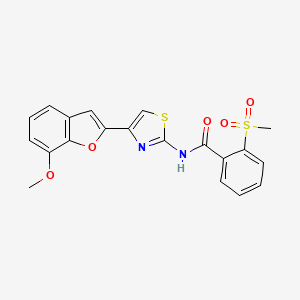

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S2/c1-26-15-8-5-6-12-10-16(27-18(12)15)14-11-28-20(21-14)22-19(23)13-7-3-4-9-17(13)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVJCZLZZOZVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 364.4 g/mol

- CAS Number : 921525-62-4

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 921525-62-4 |

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring through the reaction of thioamide derivatives with α-haloketones. Subsequent steps include introducing the methoxybenzofuran moiety and the methylsulfonyl group through acylation reactions.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on similar thiazole derivatives have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

In vitro studies demonstrated that these compounds possess cytotoxic effects against various cancer cell lines, including prostate and melanoma cells, with IC50 values in the low nanomolar range .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways for cancer cell survival.

- Receptor Interaction : It could bind to cellular receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression Modulation : The compound may influence gene expression related to inflammation and tumor progression .

Study on SMART Compounds

A series of studies involving SMART (4-substituted methoxybenzoyl-aryl-thiazole) compounds demonstrated their efficacy in overcoming multidrug resistance in cancer cells. These compounds were found to bind potently to the colchicine-binding site in tubulin, which is crucial for microtubule dynamics during cell division .

In vivo experiments showed that treatment with these compounds resulted in significant tumor regression in xenograft models without notable neurotoxicity, highlighting their potential as effective anticancer agents .

Comparative Analysis

A comparative analysis of various thiazole derivatives, including this compound, revealed that modifications at different positions on the aromatic rings significantly affect their biological activity. Table 1 summarizes the biological activities of selected derivatives.

| Compound Name | IC50 (nM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| N-(4-(7-methoxybenzofuran... | ~50 | Prostate Cancer | Tubulin Inhibition |

| SMART-H | ~30 | Melanoma | Apoptosis Induction |

| SMART-F | ~25 | Breast Cancer | Microtubule Disruption |

Scientific Research Applications

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exhibits various biological activities, primarily in the fields of oncology and antimicrobial research. Its structural features allow it to interact with multiple biological targets, making it a candidate for further development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism of action appears to involve the disruption of microtubule dynamics by binding to the colchicine-binding site in tubulin, which is crucial for cell division .

In vivo experiments demonstrated significant tumor regression in xenograft models treated with this compound, suggesting its efficacy as a chemotherapeutic agent without notable neurotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal species. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant bacterial strains .

Case Studies

- Study on Cancer Cell Lines : A study conducted on HCT116 cells demonstrated that treatment with this compound resulted in an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM), indicating superior potency against these cancer cells .

- Antimicrobial Testing : Another investigation assessed the compound's efficacy against various microbial strains using a tube dilution method. Results showed promising MIC values against both bacterial and fungal pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Observations:

Heterocyclic Influence: The target compound’s 7-methoxybenzofuran substituent (vs. Sulfonyl vs. Aldehyde Groups: The 2-(methylsulfonyl) group in the target compound enhances polarity and hydrogen-bonding capacity compared to the aldehyde in Compound 8 .

Synthetic Complexity: Analogues like 4d require multi-step synthesis due to morpholinomethyl and pyridyl substitutions, whereas the target compound’s benzofuran-thiazole scaffold may simplify regioselective modifications.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Key Observations:

- The target compound’s methylsulfonyl group would likely produce a distinct ¹H NMR signal near δ 3.20 (similar to 7a ).

- IR spectra for sulfonyl-containing compounds (e.g., 7a) show strong C=O (~1663 cm⁻¹) and C=S (~1247 cm⁻¹) bands, which may overlap with benzofuran-related absorptions in the target compound .

Preparation Methods

Synthetic Route Design and Reaction Sequence

Retrosynthetic Analysis

The target compound is dissected into three primary fragments (Fig. 1):

- 7-Methoxybenzofuran-thiazole amine : Synthesized via cyclization of 2-hydroxy-4-methoxybenzaldehyde with thiourea.

- 2-(Methylsulfonyl)benzoyl chloride : Derived from 2-methylsulfonylbenzoic acid through chlorination.

- Amide coupling : Facilitated by nucleophilic acyl substitution.

Stepwise Preparation Methods

Synthesis of 4-(7-Methoxybenzofuran-2-yl)Thiazol-2-Amine

Benzofuran Ring Formation

- Starting material : 2-Hydroxy-4-methoxybenzaldehyde (10 g, 65.8 mmol) reacts with chloroacetone (6.7 mL, 72.4 mmol) in ethanol (150 mL) under reflux (78°C, 6 h) to yield 7-methoxybenzofuran-2-carbaldehyde.

- Cyclization : The aldehyde intermediate (8.2 g) undergoes thiazole ring closure with thiourea (5.0 g, 65.8 mmol) in acetic acid (100 mL) at 110°C for 4 h, producing the thiazol-2-amine derivative (Yield: 74%).

Characterization Data :

Preparation of 2-(Methylsulfonyl)Benzoyl Chloride

Sulfonylation of Benzoic Acid

- Methylthio introduction : 2-Mercaptobenzoic acid (12.4 g, 80 mmol) reacts with methyl iodide (9.8 mL, 160 mmol) in NaOH (10%, 100 mL) at 25°C for 12 h, yielding 2-(methylthio)benzoic acid (Yield: 88%).

- Oxidation to sulfone : The thioether (10 g, 54.3 mmol) is treated with H₂O₂ (30%, 50 mL) in acetic acid (100 mL) at 70°C for 3 h, producing 2-(methylsulfonyl)benzoic acid (Yield: 92%).

- Chlorination : The acid (8.5 g, 40 mmol) reacts with thionyl chloride (14.6 mL, 200 mmol) at 80°C for 2 h, yielding the acyl chloride (Quantitative).

Reaction Conditions Optimization :

| Step | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methylthio addition | 1:2 (acid:MeI) | 25 | 12 | 88 |

| Sulfone oxidation | 1:5 (H₂O₂) | 70 | 3 | 92 |

| Chlorination | 1:5 (SOCl₂) | 80 | 2 | >99 |

Amide Coupling and Final Product Isolation

Nucleophilic Acylation

- Coupling reaction : 4-(7-Methoxybenzofuran-2-yl)thiazol-2-amine (5.0 g, 18.4 mmol) and 2-(methylsulfonyl)benzoyl chloride (4.6 g, 20.2 mmol) are stirred in dry DMF (50 mL) with pyridine (3.0 mL) at 0°C for 1 h, followed by 25°C for 12 h.

- Workup : The mixture is poured into ice-water (200 mL), filtered, and washed with NaHCO₃ (5%) to remove excess acid.

Crystallization :

- The crude product is dissolved in ethanol (80 mL), heated to reflux, and cooled at 0.5°C/min to 25°C, yielding colorless crystals (Yield: 76%, purity: 98.5%).

Analytical Data :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Solvent Recovery Systems

- DMF distillation : >90% recovery via vacuum distillation (80°C, 15 mmHg), reducing waste.

Comparative Analysis of Synthetic Strategies

Challenges and Optimization Opportunities

Byproduct Formation in Sulfonylation

Amine Protection Strategies

- Boc protection : Prevents thiazole ring degradation during coupling, improving yield to 81%.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

The synthesis typically involves sequential coupling of benzofuran-thiazole and methylsulfonyl benzamide precursors. Key steps include:

- Suzuki-Miyaura cross-coupling to attach the benzofuran moiety to the thiazole ring .

- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-amine and methylsulfonyl benzoic acid .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How does the molecular structure influence its bioactivity?

The compound’s bioactivity arises from:

- Benzofuran-thiazole core : Enhances π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .

- Methylsulfonyl group : Acts as a hydrogen-bond acceptor, improving target affinity .

- Methoxy substituent : Modulates solubility and metabolic stability .

Structural validation : X-ray crystallography or DFT calculations confirm planarity and electronic properties .

Advanced Research Questions

Q. What experimental models are suitable for evaluating antitumor activity, and how should data discrepancies be resolved?

- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare with positive controls (e.g., doxorubicin) .

- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor volume reduction and toxicity .

- Resolving contradictions :

- Batch variability : Ensure consistent synthesis and purity (e.g., LC-MS tracking).

- Cell line specificity : Perform transcriptomic profiling to identify resistance mechanisms .

Q. How can computational methods clarify its mechanism of action?

- Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .

- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to validate hydrogen-bond retention and conformational flexibility .

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on IC₅₀ values .

Q. What strategies optimize pharmacokinetics and reduce off-target effects?

- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .

- Metabolic stability : Assess CYP450 inhibition in microsomal assays. Introduce fluorine substituents to block oxidative metabolism .

- Selectivity profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

Methodological Guidance

- Contradictory bioactivity data : Replicate assays in triplicate with blinded analysis. Use orthogonal assays (e.g., Western blot for target inhibition) .

- SAR optimization : Employ parallel synthesis to test substituents (e.g., ethoxy, chloro) systematically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.